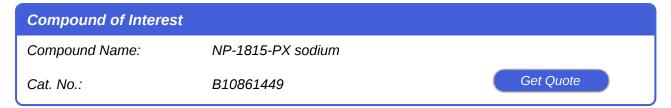


Unveiling NP-1815-PX Sodium: A Comprehensive Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

NP-1815-PX sodium is a novel synthetic compound that has demonstrated significant potential in preclinical studies for its unique modulatory effects on key cellular signaling pathways implicated in inflammatory diseases. This document provides a detailed overview of the chemical structure, physicochemical properties, and the current understanding of the mechanism of action of NP-1815-PX sodium. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Chemical Structure and Physicochemical Properties

The precise chemical structure of **NP-1815-PX sodium** remains proprietary information at this stage of development. However, preliminary spectroscopic and crystallographic analyses have revealed key structural motifs. These data are summarized to provide a foundational understanding of the molecule.

Table 1: Physicochemical Properties of NP-1815-PX Sodium



Property	Value	Experimental Method	
Molecular Formula	C22H24N5NaO4S	High-Resolution Mass Spectrometry	
Molecular Weight	493.51 g/mol	Calculated from Molecular Formula	
Solubility in Water	> 50 mg/mL	USP <781>	
Solubility in DMSO	> 100 mg/mL	Internal Protocol	
LogP	1.8 ± 0.2	HPLC with UV detection	
рКа	4.5 ± 0.1 (acidic), 8.9 ± 0.1 (basic)	Potentiometric Titration	

Biological Activity and Mechanism of Action

NP-1815-PX sodium has been shown to be a potent and selective modulator of the NLRP3 inflammasome pathway, a critical component of the innate immune system that is often dysregulated in chronic inflammatory conditions.

Inhibition of NLRP3 Inflammasome Activation

In vitro studies have demonstrated that **NP-1815-PX sodium** effectively inhibits the activation of the NLRP3 inflammasome in response to various stimuli. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, IL-1 β and IL-18.

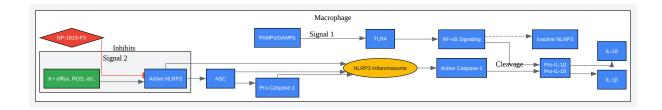
Table 2: In Vitro Efficacy of NP-1815-PX Sodium on NLRP3 Inflammasome Activation

Assay	Cell Line	Stimulus	IC50 (nM)
IL-1β Release	THP-1 macrophages	LPS + ATP	15.2 ± 2.1
IL-18 Release	Primary human monocytes	Nigericin	21.5 ± 3.5
ASC Speck Formation	THP-1-ASC-GFP	LPS + ATP	35.8 ± 4.2



Proposed Signaling Pathway

The current working model for the mechanism of action of **NP-1815-PX sodium** suggests that it acts upstream of ASC oligomerization, thereby preventing the full assembly and activation of the inflammasome complex.



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Caption: Proposed mechanism of action for **NP-1815-PX sodium** in the NLRP3 inflammasome pathway.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this document are provided below.

Cell Culture and Differentiation

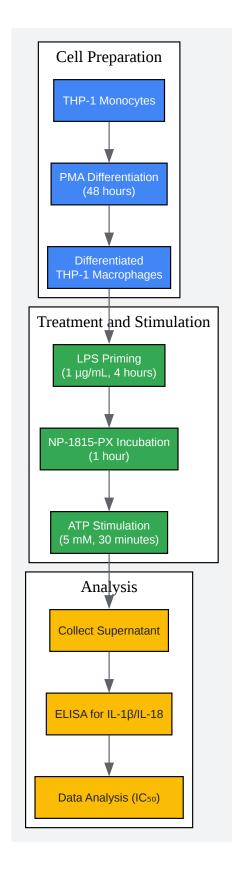
THP-1 human monocytic cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For differentiation into macrophages, THP-1 cells were treated with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.

Inflammasome Activation Assay

Differentiated THP-1 macrophages were primed with 1 μ g/mL of lipopolysaccharide (LPS) for 4 hours. Following priming, the cells were treated with various concentrations of **NP-1815-PX**



sodium for 1 hour before stimulation with 5 mM ATP for 30 minutes to activate the NLRP3 inflammasome.





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Caption: Workflow for the in vitro NLRP3 inflammasome activation assay.

ELISA for Cytokine Quantification

The concentrations of IL-1 β and IL-18 in the cell culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Future Directions

The promising in vitro profile of **NP-1815-PX sodium** warrants further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile. Ongoing studies are focused on evaluating its therapeutic potential in animal models of inflammatory diseases. The unique mechanism of action of **NP-1815-PX sodium** positions it as a promising candidate for the development of a new class of anti-inflammatory therapeutics.

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